
Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid
Overview
Description
Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid is an organic compound characterized by a pyran ring structure with two carboxylic acid groups attached at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dihydro-2H-pyran-4,4(3H)-dicarboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of diethyl malonate with 1,3-dihydroxyacetone in the presence of an acid catalyst to form the pyran ring, followed by hydrolysis to yield the dicarboxylic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the carboxylic acid groups can lead to the formation of alcohols or aldehydes.
Substitution: The compound can participate in substitution reactions where the hydrogen atoms on the pyran ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as ketones or aldehydes.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated pyran derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid:
Basic Information
this compound has the IUPAC name tetrahydro-4H-pyran-4,4-dicarboxylic acid . Its InChI code is 1S/C7H10O5/c8-5(9)7(6(10)11)1-3-12-4-2-7/h1-4H2,(H,8,9)(H,10,11) and the InChI key is listed as well . The molecular formula is C7H10O5 .
Scientific Research Applications
While the search results do not directly detail specific applications of this compound, they do provide context on dihydropyran derivatives and their uses:
- Dihydropyran (3,4-dihydro-2H-pyran) Dihydropyran can protect carboxyl groups, sulfhydryl groups, secondary amines, and amides . It can also be used in the preparation of 4-hydroxy-2-butynoic acid, for the protection of sterol hydroxyls, the 2'-hydroxyl in ribonucleoside-3'-phosphates, the 6-hydroxyl of methyl α-D- glucopyranoside and in the total synthesis of prostaglandins .
- 3,4-Dihydro-2-methoxy-2H-pyran (MDP) Studies indicate that MDP can be irritating to the skin and eyes, with high concentrations of vapors causing irritation to the eyes and respiratory tract . MDP rapidly hydrolyzes to glutaraldehyde and methanol in aqueous HCl .
- 3,4-Dihydropyran-2-ones are versatile platforms for accessing functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones . They can be synthesized utilizing α, β-unsaturated aldehydes . Bicyclic dihydropyranones are also considered an attractive scaffold for drug discovery and development . Some naturally occurring bioactive compounds bear 3,4-dihydro-2H-pyran annulated scaffolds .
Mechanism of Action
The mechanism of action of dihydro-2H-pyran-4,4(3H)-dicarboxylic acid involves its interaction with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyran ring can participate in various chemical reactions, altering the
Biological Activity
Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid (CAS Number: 5337-04-2) is a cyclic organic compound characterized by a pyran ring that includes two carboxyl functional groups. This structural arrangement contributes to its unique biological properties and potential applications in various fields, including pharmaceuticals and agrochemicals. Despite limited research specifically targeting the biological activity of this compound, preliminary studies indicate promising pharmacological properties.
- Molecular Formula : C6H8O4
- Appearance : White crystalline solid
- Solubility : Soluble in water and organic solvents
Structural Characteristics
The compound features:
- A six-membered pyran ring
- Two carboxylic acid groups (-COOH), enhancing its reactivity and potential for interaction with biological molecules.
Pharmacological Potential
Research on this compound suggests several potential biological activities:
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, indicating that this compound may also exhibit such properties through interactions with inflammatory pathways.
- Antioxidant Activity : The presence of carboxyl groups may contribute to antioxidant activity, which is crucial in combating oxidative stress in biological systems.
- Enzyme Interactions : Preliminary studies suggest that this compound may interact with various enzymes and receptors, influencing metabolic pathways and potentially serving as a therapeutic agent for metabolic disorders.
The mechanism of action is hypothesized to involve:
- Formation of hydrogen bonds with biological macromolecules, altering their structure and function.
- Participation in chemical reactions due to the reactive nature of the pyran ring.
Comparative Analysis with Related Compounds
To better understand the unique features of this compound, a comparison with structurally similar compounds is provided below:
Compound Name | Structure Type | Unique Features |
---|---|---|
Dimethyl tetrahydropyran-4,4-dicarboxylate | Ester derivative | Contains methyl esters; higher lipophilicity |
Tetrahydropyran-4,4-dicarboxylic acid | Saturated derivative | Lacks double bonds; different reactivity profile |
2-Hydroxyethyl tetrahydropyran-4,4-dicarboxylate | Hydroxy derivative | Contains hydroxyl group; increased polarity |
This compound stands out due to its specific arrangement of functional groups and its potential biological activities that may not be present in similar compounds .
Case Studies and Research Findings
While direct studies on this compound are scarce, related research provides insights into its potential applications:
- Adenosine Receptor Agonists : Research on similar pyran derivatives has highlighted their role as potent agonists for adenosine receptors (A2A and A3), which are known to mediate anti-inflammatory actions. These findings suggest that derivatives of this compound could be explored for similar therapeutic effects .
- Antioxidant Activity : Studies on other pyran derivatives have demonstrated significant antioxidant activity through mechanisms such as DPPH scavenging assays. This indicates a potential pathway for this compound to be developed as an antioxidant agent .
- Cytotoxicity Studies : Certain derivatives have shown cytotoxic effects against cancer cell lines (e.g., HCT-116), suggesting that this compound could have applications in cancer therapy .
Future Directions
Further research is necessary to elucidate the detailed mechanisms of action and therapeutic potential of this compound. Key areas for future investigation include:
- In Vivo Studies : Conducting comprehensive in vivo studies to assess the pharmacokinetics and pharmacodynamics of the compound.
- Structural Modifications : Exploring derivatives and analogs to enhance efficacy and reduce potential side effects.
- Mechanistic Studies : Investigating specific interactions with biological targets to better understand its role in metabolic pathways.
Q & A
Basic Research Questions
Q. What are the optimal methods for synthesizing Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid, and how can reaction conditions be tailored to improve yield?
Methodological Answer: Synthesis typically involves cyclization of precursor diols or esters under acidic or catalytic conditions. For example, cyclocondensation of γ-keto esters with appropriate dicarboxylic acid derivatives can yield the target compound. Reaction parameters such as temperature (e.g., reflux in anhydrous solvents like THF or DCM), pH control (acid catalysts like H₂SO₄ or p-TsOH), and stoichiometric ratios of reactants should be optimized. Monitoring via TLC or HPLC ensures reaction progression. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) enhances purity. Yield improvements may involve inert atmospheres (N₂/Ar) to prevent oxidation . Microbial biotransformation routes, similar to 5-hydroxymethylfurfural oxidation for furan dicarboxylic acids, could also be explored for eco-friendly synthesis .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) resolve proton environments and confirm ring conformation. For example, the dihydro-pyran ring protons exhibit distinct splitting patterns (e.g., δ 4.2–4.5 ppm for equatorial H).
- X-ray Crystallography: Single-crystal XRD using SHELX software refines bond lengths, angles, and hydrogen-bonding networks. The dihedral angle between the pyran ring and carboxyl groups is critical for conformational analysis .
- Mass Spectrometry (HRMS): ESI-TOF or MALDI-TOF confirms molecular weight (e.g., m/z 174.2 for C₇H₁₀O₅).
- Purity Assessment: HPLC (C18 column, 0.1% TFA in H₂O/MeCN) or melting point determination (87–89°C) ensures >95% purity .
Advanced Research Questions
Q. How can this compound be utilized as a ligand in designing metal-organic frameworks (MOFs), and what parameters influence coordination geometry?
Methodological Answer: The compound’s dual carboxylate groups enable chelation with metal nodes (e.g., Al³⁺, Zn²⁺) to form MOFs. Key parameters:
- pH: Adjust to deprotonate carboxyl groups (pH > pKa ~3–4).
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance ligand solubility and metal-ligand interaction.
- Metal-Ligand Ratio: A 1:1 molar ratio typically forms 2D networks, while 1:2 ratios favor 3D structures.
- Post-Synthetic Modification: Functionalize the pyran ring (e.g., hydroxylation) to modulate porosity. Characterization via PXRD, BET surface area analysis, and FTIR confirms framework integrity. Comparative studies with biphenyl-4,4′-dicarboxylic acid (BPDC) MOFs reveal differences in thermal stability and gas adsorption .
Q. What role do dicarboxylic acid derivatives play in extremophile lipid membranes, and how can this inform studies on the compound's thermal stability?
Methodological Answer: In hyperthermophiles (e.g., Thermotoga maritima), long-chain dicarboxylic acids (C30–C32) stabilize membranes via tail-to-tail coupling, enhancing thermal resistance. To study this compound’s thermal behavior:
- Thermogravimetric Analysis (TGA): Measure decomposition onset (expected >250°C due to cyclic structure).
- Differential Scanning Calorimetry (DSC): Identify phase transitions (e.g., glass transition or melting points).
- Lipid Bilayer Simulations: Molecular dynamics (MD) simulations compare membrane integration efficiency with natural extremophile lipids. Experimental validation via Langmuir-Blodgett troughs assesses monolayer stability under high temperatures .
Q. How can conflicting crystallographic data on hydrogen bonding networks in this compound derivatives be resolved?
Methodological Answer:
- High-Resolution XRD: Collect data at low temperature (100 K) to reduce thermal motion artifacts. Use synchrotron radiation for enhanced resolution.
- Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., O–H···O vs. C–H···O bonds) to identify dominant packing motifs.
- Theoretical Calculations: DFT (B3LYP/6-311+G**) optimizes hydrogen bond geometries and compares with experimental data. Discrepancies in carboxyl group orientation may arise from solvent inclusion or polymorphism, requiring solvent-free crystallization trials .
Properties
IUPAC Name |
oxane-4,4-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O5/c8-5(9)7(6(10)11)1-3-12-4-2-7/h1-4H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHAPBJSVSVFGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90277022 | |
Record name | Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5337-04-2 | |
Record name | 5337-04-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dihydro-2H-pyran-4,4(3H)-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90277022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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